Biochemical Potency: Comparable or Superior FGFR4 Inhibition
In biochemical assays, Irpagratinib exhibits an IC50 value of < 10 nM against FGFR4. This potency is comparable to or exceeds that of leading FGFR4 inhibitors. For instance, H3B-6527 has an IC50 of < 1.2 nM, while Fisogatinib and Roblitinib have IC50 values of 3 nM [1]. While not the most potent in this specific biochemical parameter, its potency is sufficient for robust target engagement, and its differentiation lies primarily in its high selectivity (detailed below) and clinical outcomes.
| Evidence Dimension | FGFR4 Inhibition (IC50) |
|---|---|
| Target Compound Data | < 10 nM |
| Comparator Or Baseline | H3B-6527: < 1.2 nM; Fisogatinib: 3 nM; Roblitinib: 3 nM |
| Quantified Difference | Within the same low nanomolar range as comparators; not the primary differentiator. |
| Conditions | In vitro biochemical kinase assay |
Why This Matters
Establishes Irpagratinib as a potent FGFR4 inhibitor within the same activity range as other clinical-stage compounds, ensuring target engagement is not a limitation.
- [1] Wang Y, et al. Fibroblast growth factor 19-fibroblast growth factor receptor 4 axis: From oncogenesis to targeted-immunotherapy in advanced hepatocellular carcinoma. World J Gastrointest Oncol. 2025;17(9):108649. View Source
